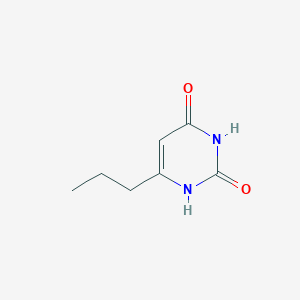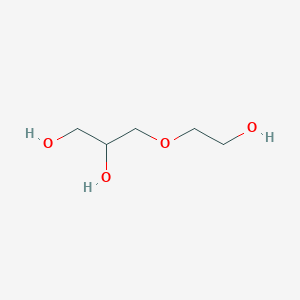
Methyl 2-O,3-O,6-O-triacetyl-4-deoxy-alpha-D-xylo-hexopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-O,3-O,6-O-triacetyl-4-deoxy-alpha-D-xylo-hexopyranoside, also known as Methyl 4-deoxy-2,3,6-tri-O-acetyl-alpha-D-xylo-hexopyranoside (METH), is a chemical compound that has gained significant attention in scientific research in recent years. METH is a derivative of xylose, a sugar found in many natural substances, and is commonly used as a starting material for the synthesis of various chemical compounds.
作用机制
METH is a glycosyl donor that can be used in glycosylation reactions. In these reactions, METH acts as a source of the glycosyl moiety, which is transferred to an acceptor molecule. The mechanism of glycosylation involves the activation of the hydroxyl group of the acceptor molecule by a catalyst, followed by the nucleophilic attack of the activated hydroxyl group on the anomeric carbon of METH. This results in the formation of a glycosidic bond between the acceptor molecule and METH.
Biochemical and Physiological Effects:
METH has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
实验室实验的优点和局限性
METH has several advantages as a starting material for the synthesis of various chemical compounds. It is readily available and relatively inexpensive. It is also stable under a wide range of reaction conditions, making it suitable for use in a variety of synthetic reactions. However, METH has several limitations as well. It is highly acetylated, which can make it difficult to use in certain reactions. It is also less reactive than other glycosyl donors, which can limit its utility in some synthetic reactions.
未来方向
There are several future directions for research involving METH. One area of research could focus on the development of new synthetic methods that overcome the limitations of METH as a glycosyl donor. Another area of research could focus on the use of METH in the synthesis of glycosides and glycolipids with potential biological activity. Additionally, METH could be used as a substrate in enzymatic reactions to produce novel compounds with potential pharmaceutical applications. Overall, METH has significant potential as a starting material for the synthesis of various chemical compounds, and further research in this area could lead to the discovery of new and exciting compounds with potential applications in medicine and other fields.
合成方法
METH can be synthesized through a multistep process starting from xylose. The synthesis involves the protection of the hydroxyl groups of xylose, followed by the selective removal of the 4-hydroxyl group and acetylation of the remaining hydroxyl groups. The final product is obtained by methylation of the 2-hydroxyl group.
科学研究应用
METH has been extensively used in scientific research as a starting material for the synthesis of various chemical compounds. It has been used in the synthesis of glycosides, glycolipids, and other biologically active compounds. METH has also been used as a substrate in enzymatic reactions, such as glycosylation and transglycosylation reactions.
属性
CAS 编号 |
13264-03-4 |
|---|---|
分子式 |
C13H20O8 |
分子量 |
304.29 g/mol |
IUPAC 名称 |
[(2S,4S,5R,6S)-4,5-diacetyloxy-6-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H20O8/c1-7(14)18-6-10-5-11(19-8(2)15)12(20-9(3)16)13(17-4)21-10/h10-13H,5-6H2,1-4H3/t10-,11-,12+,13-/m0/s1 |
InChI 键 |
GSGBKGSDCTWCQP-RVMXOQNASA-N |
手性 SMILES |
CC(=O)OC[C@@H]1C[C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1CC(C(C(O1)OC)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1CC(C(C(O1)OC)OC(=O)C)OC(=O)C |
同义词 |
Methyl 2-O,3-O,6-O-triacetyl-4-deoxy-α-D-xylo-hexopyranoside |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)




![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)




